molecular formula C17H23ClN2O4S B11239268 7-chloro-N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11239268
M. Wt: 386.9 g/mol
InChI Key: XGGKKSFSVTUBIU-UHFFFAOYSA-N
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Description

7-chloro-N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of chlorine, cyclohexyl, and methylsulfonyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol and a suitable electrophile.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexyl Group: This step may involve a nucleophilic substitution reaction where a cyclohexylamine is introduced.

    Addition of the Methylsulfonyl Group: This can be done using methylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of functional groups that can interact with biological targets.

Medicine

In medicine, this compound or its derivatives might be explored for therapeutic applications, such as anti-inflammatory or anticancer agents, due to its potential to interact with specific molecular targets.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methylsulfonyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,5-benzoxazepine derivatives: These compounds share the benzoxazepine core but may differ in the substituents attached.

    Cyclohexyl-substituted benzoxazepines: These compounds have a cyclohexyl group but may lack other functional groups present in the target compound.

    Methylsulfonyl-substituted benzoxazepines: These compounds contain the methylsulfonyl group but may differ in other structural aspects.

Uniqueness

The uniqueness of 7-chloro-N-cyclohexyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C17H23ClN2O4S

Molecular Weight

386.9 g/mol

IUPAC Name

7-chloro-N-cyclohexyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H23ClN2O4S/c1-25(22,23)20-10-9-16(17(21)19-13-5-3-2-4-6-13)24-15-8-7-12(18)11-14(15)20/h7-8,11,13,16H,2-6,9-10H2,1H3,(H,19,21)

InChI Key

XGGKKSFSVTUBIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCCC3

Origin of Product

United States

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